3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid
CAS No.:
Cat. No.: VC20417724
Molecular Formula: C17H29BF3NO4
Molecular Weight: 379.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29BF3NO4 |
|---|---|
| Molecular Weight | 379.2 g/mol |
| IUPAC Name | 3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7) |
| Standard InChI Key | SRFQKJZNJYTMNI-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Introduction
Structural Features
The compound features a 2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl moiety attached to a butan-1-amine group. The presence of boron in its structure is significant for its chemical properties and reactivity. The addition of 2,2,2-trifluoroacetic acid suggests a potential salt form, which could influence its solubility and stability.
Synthesis and Chemical Reactivity
The synthesis of compounds with similar boron-containing frameworks typically involves multi-step reactions. These reactions often utilize organoboron derivatives and involve transformations that are common in organic synthesis, such as hydroboration or Suzuki coupling reactions. The reactivity of the compound can be explored through various mechanisms typical for amines and boron compounds.
Potential Applications
Compounds with boron-containing bicyclic structures have been explored for their potential biological activities, including applications in medicinal chemistry. The amine functionality in this compound could provide additional reactivity patterns useful in drug development or materials science.
Data and Research Findings
While specific data on 3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid is not readily available, compounds with similar structures have shown promise in various fields. For example, boron-containing compounds have been studied for their therapeutic potential, including as inhibitors or agonists in biological pathways.
Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume